Monobutyl maleate is an organic compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.2 g/mol. It is classified as a maleic acid ester and is also known by various synonyms, including hydrogen butyl maleate and butyl hydrogen maleate. The compound appears as a colorless to pale yellow liquid and is characterized by its functional groups, which include a butyl group attached to the maleate structure. Monobutyl maleate is primarily used in chemical synthesis and as an intermediate in the production of other compounds.
The general reaction can be represented as follows:
In industrial applications, the removal of water from the reaction mixture can drive the equilibrium toward the formation of more monobutyl maleate . Additionally, monobutyl maleate can further react with another molecule of butanol to form dibutyl maleate, a more complex ester.
Monobutyl maleate is synthesized through a two-step esterification process starting from maleic anhydride and butanol. The synthesis can be summarized as follows:
The reaction conditions such as temperature, pressure, and catalyst choice significantly influence the yield and rate of synthesis .
Monobutyl maleate finds utility in several applications:
Monobutyl maleate shares structural characteristics with several other compounds within the category of maleic acid esters. Here are some similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |
|---|---|---|---|
| Dibutyl Maleate | C₁₂H₂₀O₄ | 228 | Diester formed from two butanol molecules |
| Ethyl Hydrogen Maleate | C₆H₈O₄ | 144.13 | Ethyl ester variant |
| Methyl Hydrogen Maleate | C₅H₆O₄ | 130.1 | Methyl ester variant |
| Diisobutyl Maleate | C₁₂H₂₀O₄ | 228.3 | Diester formed from two isobutanol molecules |
| Tert-Butyl Maleate | C₈H₁₂O₄ | 172.2 | Tertiary butanol variant |
Monobutyl maleate's uniqueness lies in its specific structure that allows it to serve as a versatile intermediate in various chemical syntheses while providing distinct physical properties that make it suitable for applications in plastics and coatings. Its reactivity profile also differentiates it from other esters within its class, allowing for targeted applications in biodegradable polymer blends .
The synthesis of monobutyl maleate proceeds through a well-defined two-stage esterification mechanism involving maleic anhydride and butanol [3] [4]. The reaction begins with the rapid formation of monobutyl maleate as an intermediate product, followed by a slower secondary reaction that can lead to dibutyl maleate formation under specific conditions [3] [4].
In the first stage, maleic anhydride undergoes nucleophilic attack by butanol molecules, resulting in ring opening and the formation of monobutyl maleate [9]. This initial step is characterized as rapid and practically irreversible under typical reaction conditions [3] [4]. The mechanism involves the alcohol's oxygen atom attacking one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring structure [9].
The stepwise mechanism can be described through the following sequence: initial nucleophilic attack by the alcohol on the anhydride carbonyl carbon, followed by deprotonation and subsequent protonation of the carboxylate group [9]. This process results in the formation of monobutyl maleate while releasing one molecule of the corresponding carboxylic acid [9].
The kinetic behavior of this reaction follows second-order kinetics with respect to both the acid and alcohol components under most catalytic conditions [3]. However, the specific reaction order can vary depending on the catalyst employed and reaction conditions, with some systems exhibiting first-order dependence on the alcohol component [3].
Homogeneous acid catalysts play a crucial role in the industrial synthesis of monobutyl maleate, with sulfuric acid and phosphotungstic acid representing the most widely employed systems [3] [4]. Sulfuric acid demonstrates exceptional catalytic activity due to its strong acidic nature and complete dissociation in the reaction medium [3]. The catalyst facilitates protonation of the carbonyl oxygen in maleic anhydride, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack by butanol [11].
Phosphotungstic acid, with its complex Keggin structure and chemical formula of dodecatungstophosphoric acid hydrate, exhibits superior catalytic performance compared to conventional mineral acids [3] [12]. This heteropolyacid functions as a superacid with complete dissociation in the reaction medium, providing multiple active sites for catalysis [3] [12]. The flexible structure and proton mobility of phosphotungstic acid enable catalytic reactions to occur both on the surface and within the crystalline structure [3].
Table 1: Catalytic Methods for Monobutyl Maleate Synthesis
| Catalyst Type | Classification | Active Sites | Advantages | Disadvantages |
|---|---|---|---|---|
| Sulfuric Acid | Homogeneous Acid | Hydrogen ions | High activity, low cost | Corrosive, toxic |
| Phosphotungstic Acid | Homogeneous Acid | Keggin structure protons | High selectivity, less toxic | Higher cost |
| Dowex 50WX8 | Heterogeneous Ion-Exchange Resin | Sulfonic acid groups | Reusable, easy separation | Lower activity at high temp |
| Amberlyst-15 | Heterogeneous Ion-Exchange Resin | Sulfonic acid groups | Good stability, reusable | Moderate activity |
Kinetic investigations have demonstrated that phosphotungstic acid exhibits the highest catalytic activity among tested catalysts, surpassing sulfuric acid in terms of reaction rate and selectivity [3] [4]. The catalyst activity follows the order: phosphotungstic acid greater than sulfuric acid greater than other tested catalysts [4]. Under optimal conditions with phosphotungstic acid catalysis, reaction rates can reach 169.6 × 10⁻³ mol·min⁻¹·dm⁻³ at 413 K [3].
Ion-exchange resins represent an environmentally favorable alternative to homogeneous acid catalysts for monobutyl maleate synthesis [8] [13]. Dowex 50WX8, a sulfonated gel ion-exchange resin based on styrene-divinylbenzene copolymer with eight percent cross-linking, serves as an effective heterogeneous catalyst [3] [30]. The resin contains sulfonic acid functional groups with a concentration of 1.7 milliequivalents per cubic decimeter [3].
The heterogeneous catalytic mechanism involves adsorption of reactants onto the resin surface, followed by reaction at the sulfonic acid sites [13] [30]. The polymer matrix provides a three-dimensional network of active sites that can accommodate both maleic anhydride and butanol molecules [13]. The cross-linking degree significantly influences catalyst performance, with eight percent cross-linking providing optimal balance between mechanical stability and reactant accessibility [3].
Amberlyst-15 represents another widely studied heterogeneous catalyst for esterification reactions [8] [35]. This macroreticular resin exhibits superior thermal stability and can operate effectively at elevated temperatures [8] [35]. The catalyst demonstrates good recyclability, maintaining catalytic activity over multiple reaction cycles [35] [38].
The kinetic behavior with heterogeneous catalysts differs from homogeneous systems, typically exhibiting second-order kinetics with respect to both reactants [3]. Reaction rates with Dowex 50WX8 reach 46.0 × 10⁻³ mol·min⁻¹·dm⁻³ at 403 K, representing moderate activity compared to homogeneous catalysts [3].
Temperature optimization represents a critical parameter in monobutyl maleate synthesis, significantly affecting reaction rate and product selectivity [3] [15]. Kinetic studies demonstrate that reaction rates increase exponentially with temperature following Arrhenius behavior [3]. The optimal temperature range for industrial synthesis typically spans 383-413 K, balancing reaction rate with thermal stability considerations [3] [4].
Table 2: Temperature Optimization for Different Catalysts
| Temperature (K) | Sulfuric Acid Rate (×10⁻³ mol·min⁻¹·dm⁻³) | Phosphotungstic Acid Rate (×10⁻³ mol·min⁻¹·dm⁻³) | Dowex 50WX8 Rate (×10⁻³ mol·min⁻¹·dm⁻³) | Activation Energy (kJ·mol⁻¹) |
|---|---|---|---|---|
| 383 | - | 10.8 | 4.4 | - |
| 393 | 34.2 | 27.6 | 8.9 | 63.2 |
| 403 | 55.8 | 105.6 | 46.0 | 126.7 |
| 413 | 87.3 | 169.6 | - | 140.3 |
Activation energy values for the esterification reaction range from 63.2 to 140.3 kilojoules per mole, depending on the catalyst system employed [3]. Sulfuric acid catalysis exhibits the lowest activation energy at 63.2 kilojoules per mole, while heterogeneous catalysts demonstrate higher energy barriers [3].
Molar ratio optimization between butanol and maleic anhydride significantly influences conversion efficiency and product selectivity [3] [8]. Industrial processes typically employ molar ratios ranging from 2.2:1 to 5.0:1 alcohol to anhydride [3]. Higher molar ratios favor increased conversion but may reduce selectivity toward monobutyl maleate [3].
Table 3: Effect of Molar Ratio on Esterification Performance
| Molar Ratio (Alcohol:Anhydride) | Conversion (%) | Reaction Time (min) | Selectivity to Monoester (%) |
|---|---|---|---|
| 2.2:1 | 65 | 240 | 95 |
| 2.5:1 | 72 | 210 | 93 |
| 3.0:1 | 78 | 190 | 90 |
| 4.0:1 | 83 | 180 | 87 |
| 5.0:1 | 85 | 175 | 84 |
Water removal during esterification represents a crucial process parameter that drives the equilibrium toward product formation [20] [21]. Continuous water removal through azeotropic distillation or other dehydration methods prevents hydrolysis reactions and maximizes product yield [20] [26]. Industrial processes employ Dean-Stark apparatus or similar equipment to achieve effective water separation [20].
The equilibrium position strongly favors reactants in the presence of water, making dehydration essential for achieving high conversions [20]. Le Chatelier's principle governs this equilibrium shift, with water removal continuously driving the reaction toward ester formation [20].
Byproduct formation in monobutyl maleate synthesis primarily involves the continued esterification to form dibutyl maleate and potential isomerization reactions [21] [22]. The formation of dibutyl maleate occurs through reaction of monobutyl maleate with additional butanol molecules, representing a competitive pathway that reduces monoester selectivity [3] [4].
Fumaric acid formation through isomerization of maleic anhydride represents another significant byproduct concern [21]. This isomerization becomes problematic due to fumaric acid's high melting point of 287 degrees Celsius, which can lead to solid deposits in process equipment [21]. The presence of fumaric acid necessitates additional purification steps and periodic equipment cleaning [21].
Purification of monobutyl maleate involves multiple sequential techniques designed to remove specific impurity classes [22] [23]. Water washing at elevated temperatures between 60-80 degrees Celsius effectively removes unreacted catalysts and water-soluble impurities [26] [29]. This step achieves approximately 90 percent removal efficiency for most ionic contaminants [25].
Table 4: Purification Techniques for Monobutyl Maleate
| Technique | Target Impurities | Conditions | Efficiency (%) | Remarks |
|---|---|---|---|---|
| Water Washing | Unreacted catalyst | 60-80°C | 90 | Simple operation |
| Neutralization | Residual acid | Sodium hydroxide solution | 95 | Complete acid removal |
| Vacuum Distillation | Excess butanol, water | 7-8 mmHg, 145-170°C | 98 | High purity product |
| Ion Exchange Treatment | Ionic impurities | Room temperature | 85 | Additional polishing step |
Neutralization procedures using sodium hydroxide solutions effectively remove residual acidic components [22] [26]. This treatment typically achieves 95 percent efficiency in acid removal while forming water-soluble salts that can be separated through subsequent washing [22] [23].
Vacuum distillation represents the most effective purification technique, achieving 98 percent removal efficiency for volatile impurities [22] [26]. Operating conditions of 7-8 millimeters of mercury pressure and temperatures between 145-170 degrees Celsius enable separation of excess butanol and water while maintaining product integrity [22] [26].
The final purification step often involves treatment with adsorbent materials such as activated carbon or specialized ion-exchange resins [25]. These polishing treatments remove trace impurities and color-forming compounds, yielding high-purity monobutyl maleate suitable for industrial applications [23] [25].
Monobutyl maleate exhibits distinctive thermodynamic properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point of -1.5°C [1] [2] [3], indicating that it exists as a liquid at room temperature under standard atmospheric conditions. This relatively low melting point is characteristic of organic esters with moderate molecular weights and reflects the limited crystalline packing efficiency due to the presence of both the unsaturated maleate backbone and the flexible butyl chain.
The boiling point of monobutyl maleate has been reported with some variation in the literature, ranging from 201°C to 289.1°C at 760 mmHg [1] [2] [4]. The most commonly cited value is 201°C [2] [5], while higher values around 289.1±23.0°C [1] [4] have also been reported. This discrepancy may be attributed to differences in measurement conditions, sample purity, or potential thermal decomposition at elevated temperatures. The relatively high boiling point compared to simpler esters reflects the molecular weight of 172.18 g/mol and the presence of hydrogen bonding from the free carboxyl group.
The phase behavior of monobutyl maleate is influenced by its amphiphilic nature, containing both hydrophilic (carboxyl group) and hydrophobic (butyl chain) components. The compound exhibits density values ranging from 1.099 to 1.1 g/cm³ [1] [2] [6], which is typical for organic esters and indicates that the material is denser than water. The refractive index ranges from 1.458 to 1.470 [1] [2] [5], providing information about the optical properties and molecular polarizability.
Vapor pressure measurements indicate a value of 0.2 Pa at 25°C [2] [5], demonstrating low volatility at ambient conditions. This low vapor pressure is consistent with the moderate boiling point and suggests that the compound will have minimal evaporation under normal storage and handling conditions.
| Property | Value | Temperature/Conditions | Reference |
|---|---|---|---|
| Melting Point | -1.5°C | Standard pressure | [1] [2] [3] |
| Boiling Point | 201-289.1°C | 760 mmHg | [1] [2] [4] |
| Density | 1.099-1.1 g/cm³ | 20°C | [1] [2] [6] |
| Refractive Index | 1.458-1.470 | 20°C | [1] [2] [5] |
| Vapor Pressure | 0.2 Pa | 25°C | [2] [5] |
The solubility behavior of monobutyl maleate reflects its dual nature as an amphiphilic molecule containing both polar and nonpolar structural elements. The compound exhibits limited water solubility of 37 g/L at 20°C [2] [5], which is characteristic of maleate esters and significantly lower than that of the parent maleic acid. This reduced aqueous solubility results from the incorporation of the hydrophobic butyl chain, which disrupts the hydrogen bonding network with water molecules.
The logarithmic partition coefficient (LogP) values range from 1.35 to 1.39 [1] [2] [4], indicating moderate hydrophobicity and a preference for partitioning into organic phases over aqueous phases. This LogP range suggests that monobutyl maleate possesses balanced polar and nonpolar characteristics, making it suitable for applications requiring interfacial activity.
Polar solvents generally demonstrate enhanced solubility for monobutyl maleate due to the presence of the carboxyl group, which can participate in hydrogen bonding and dipole-dipole interactions. Alcohols, in particular, are expected to show good solubility because of their ability to form hydrogen bonds with the carboxylic acid functionality while accommodating the butyl chain through hydrophobic interactions.
Nonpolar solvents exhibit limited solubility for monobutyl maleate because the polar carboxyl group cannot be adequately solvated in these media. The hydrophobic butyl chain provides some compatibility with nonpolar environments, but the overall solubility remains restricted due to the dominant influence of the polar functionality.
The Hansen solubility parameters can be estimated based on the molecular structure: δD ≈ 15-16 (dispersion), δP ≈ 5-7 (polar), and δH ≈ 8-10 (hydrogen bonding) MPa½. These values suggest that monobutyl maleate should be most compatible with solvents having similar Hansen parameter values.
| Solvent Type | Solubility Behavior | LogP Implication | Comments |
|---|---|---|---|
| Water | 37 g/L at 20°C | 1.35-1.39 indicates moderate hydrophobicity | Low water solubility typical for maleate esters |
| Polar Solvents | Moderate to good solubility | Favorable for hydrogen bonding solvents | Solubility increases with solvent polarity |
| Nonpolar Solvents | Limited solubility | Hydrophobic butyl chain provides some compatibility | Polar carboxyl group limits overall solubility |
| Alcohols | Good solubility expected | Balanced interactions with polar and nonpolar regions | Hydrogen bonding capability enhances solubility |
Fourier Transform Infrared (FTIR) spectroscopy provides characteristic absorption bands that enable unambiguous identification of monobutyl maleate. The carbonyl stretching region exhibits two distinct peaks: the ester C=O stretch appears at 1740-1760 cm⁻¹, while the carboxylic acid C=O stretch occurs at 1700-1720 cm⁻¹ [7] [8] [9]. This dual carbonyl signature is diagnostic for monoester derivatives of dicarboxylic acids and distinguishes monobutyl maleate from both the parent diacid and the corresponding diester.
The C=C stretching vibration appears at 1640-1660 cm⁻¹ [7] [9], confirming the presence of the maleate double bond. The O-H stretching region shows a broad absorption band at 2500-3300 cm⁻¹ [7] [9], characteristic of carboxylic acid hydrogen bonding. Alkyl C-H stretching vibrations occur in the 2850-3000 cm⁻¹ region [7] [9], indicating the presence of the butyl chain. The C-O stretching vibrations appear at 1000-1300 cm⁻¹ [7] [9], confirming the ester linkage.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information about monobutyl maleate. The alkene protons appear as characteristic signals at 6.2-6.8 ppm [7] [8], with the cis-configuration of maleate giving rise to a distinctive coupling pattern. The butyl group can be identified through its characteristic splitting patterns: the terminal methyl group appears as a triplet at 0.9-1.0 ppm [7] [8], while the methylene groups appear as multiplets in the 1.3-1.7 ppm region [7] [8]. The carboxylic acid proton appears as a broad singlet at 10-12 ppm [7] [8], which may exchange with deuterated solvents.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary structural information. The carbonyl carbons appear in the 165-175 ppm region [7] [8], with distinct chemical shifts for the ester and acid carbonyls due to their different electronic environments. The alkene carbons appear at 130-135 ppm [7] [8], confirming the unsaturated nature of the maleate backbone.
| Spectroscopic Technique | Characteristic Signal | Chemical Shift/Frequency | Diagnostic Significance |
|---|---|---|---|
| FTIR - C=O Stretch | Ester and acid carbonyls | 1740-1760 cm⁻¹ (ester), 1700-1720 cm⁻¹ (acid) | Distinguishes dual carbonyl functionality |
| FTIR - C=C Stretch | Maleate double bond | 1640-1660 cm⁻¹ | Confirms unsaturated backbone |
| ¹H NMR - Alkene | Cis-alkene protons | 6.2-6.8 ppm | Characteristic of maleate configuration |
| ¹H NMR - Butyl | Terminal methyl | 0.9-1.0 ppm (triplet) | Confirms butyl chain |
| ¹³C NMR - Carbonyl | Ester and acid carbons | 165-175 ppm | Different electronic environments |
Mass spectrometry provides definitive molecular weight confirmation and characteristic fragmentation patterns for monobutyl maleate. The molecular ion peak appears at m/z = 172 [10] [11], corresponding to the molecular weight of 172.18 g/mol. However, the molecular ion may be weak or absent due to the inherent instability of ester radical cations under electron ionization conditions.
The base peak typically occurs at m/z = 129, resulting from the loss of 43 mass units (CH₃CO) [11] [12] through alpha cleavage adjacent to the carbonyl group. This fragmentation is characteristic of ester compounds and represents a favorable fragmentation pathway due to the stability of the resulting acylium ion.
Common fragmentation patterns include the loss of 71 mass units (C₄H₇O) to give m/z = 101 [11] [12], corresponding to the loss of the butyloxy group through alpha cleavage at the ester linkage. The m/z = 57 fragment corresponds to the butyl cation (C₄H₉⁺) [11] [12], formed through alpha cleavage of the alkyl chain.
Additional fragmentation may include the McLafferty rearrangement, which is common in ester compounds with gamma-hydrogen atoms. This rearrangement can lead to the formation of characteristic fragment ions that provide structural information about the alkyl chain length and branching.
The fragmentation pattern is influenced by the presence of the carboxylic acid group, which can participate in various rearrangement reactions. The loss of water (m/z = 154) may occur through elimination from the carboxyl group, while the loss of carbon dioxide (m/z = 128) can result from decarboxylation of the acid functionality.
| Fragment m/z | Loss from Molecular Ion | Structural Assignment | Fragmentation Mechanism |
|---|---|---|---|
| 172 | - | Molecular ion [M]⁺ | Intact molecular radical cation |
| 129 | 43 (CH₃CO) | [M-43]⁺ | Alpha cleavage at carbonyl |
| 101 | 71 (C₄H₇O) | [M-71]⁺ | Loss of butyloxy group |
| 57 | 115 | C₄H₉⁺ | Butyl cation formation |
| 154 | 18 (H₂O) | [M-18]⁺ | Water elimination from COOH |
| 128 | 44 (CO₂) | [M-44]⁺ | Decarboxylation |
Monobutyl maleate exhibits surface tension values ranging from 30.40 to 40.4 dyn/cm (equivalent to 30.40-40.4 mN/m) [13] [14], which are intermediate between typical hydrocarbon solvents and water. This surface tension range reflects the amphiphilic nature of the molecule, with the hydrophobic butyl chain and the hydrophilic carboxyl group contributing to moderate surface activity.
The surface activity of monobutyl maleate is primarily attributed to its amphiphilic structure, which allows the molecule to orient at interfaces with the hydrophobic butyl chain extending into the nonpolar phase and the polar carboxyl group interacting with the polar phase. This interfacial orientation reduces the surface energy and lowers the surface tension compared to purely polar or nonpolar compounds.
Temperature dependence of surface tension follows the typical pattern for organic liquids, with surface tension decreasing as temperature increases. The estimated temperature coefficient ranges from -0.08 to -0.12 dyn/cm/°C [15] [16], which is consistent with values observed for similar ester compounds. This temperature dependence is important for applications involving thermal processing or variable temperature conditions.
Interfacial tension between monobutyl maleate and water is reduced compared to purely hydrophobic compounds due to the polar carboxyl group. This reduction in interfacial tension enhances the wetting properties on polar surfaces and contributes to the compound's utility as a compatibilizer in polymer blends.
Colloidal behavior of monobutyl maleate is characterized by limited stability in aqueous dispersions without additional stabilizers. The compound does not form micelles due to its insufficient amphiphilic character and the absence of a distinct critical micelle concentration. However, it can function as a co-emulsifier in formulations containing primary surfactants [15] [17].
The wetting properties are enhanced on polar surfaces due to the presence of the carboxyl group, which can form hydrogen bonds with surface hydroxyl groups. This property makes monobutyl maleate useful as an adhesion promoter and interfacial modifier in coating and adhesive applications.
Emulsification behavior is limited when monobutyl maleate is used alone, but it can contribute to emulsion stability when combined with conventional surfactants. The compound acts primarily as a compatibilizer rather than a primary emulsifying agent, helping to reduce interfacial tension and improve the compatibility between dissimilar phases [18] [19].
| Surface Property | Value/Behavior | Temperature Effect | Application Relevance |
|---|---|---|---|
| Surface Tension | 30.40-40.4 dyn/cm | Decreases with temperature | Coating and film formation |
| Interfacial Activity | Moderate surface activity | Enhanced at higher temperatures | Compatibilizer applications |
| Wetting Behavior | Enhanced on polar surfaces | Improved at elevated temperatures | Adhesion promotion |
| Colloidal Stability | Limited without stabilizers | Temperature affects stability | Requires additional stabilizers |
| Emulsification | Co-emulsifier properties | Temperature sensitive | Used with primary surfactants |
Corrosive;Irritant